molecular formula C24H30N2O3 B190800 13alpha-Cinnamoyloxylupanine CAS No. 5835-04-1

13alpha-Cinnamoyloxylupanine

Katalognummer: B190800
CAS-Nummer: 5835-04-1
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: PUFYZCKVLOYPHL-MFYPYBFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13alpha-Cinnamoyloxylupanine is a complex organic compound with a unique tetracyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13alpha-Cinnamoyloxylupanine typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the oxo group: This step may involve oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the tetracyclic core with (E)-3-phenylprop-2-enoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available reagents.

Analyse Chemischer Reaktionen

Types of Reactions

13alpha-Cinnamoyloxylupanine can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The oxo group can be reduced to form alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, ethers, thioesters

Wissenschaftliche Forschungsanwendungen

13alpha-Cinnamoyloxylupanine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

    Biology: Studied for its potential interactions with biological molecules, which could lead to new insights into biochemical pathways.

    Industry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of 13alpha-Cinnamoyloxylupanine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

13alpha-Cinnamoyloxylupanine is unique due to its complex tetracyclic structure and the presence of both an oxo group and an ester group

Biologische Aktivität

13alpha-Cinnamoyloxylupanine is a quinolizidine alkaloid derived from various species of the Lupinus genus, particularly notable for its potential biological activities. This compound has garnered interest due to its unique structural properties and the pharmacological effects it may exert in biological systems.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Tetracyclic Core : Achieved through cyclization reactions using strong acids or bases.
  • Introduction of the Oxo Group : This may involve oxidation reactions with reagents like potassium permanganate.
  • Esterification : The final step typically involves esterifying the tetracyclic core with (E)-3-phenylprop-2-enoic acid using dehydrating agents like dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, influencing various biochemical pathways, such as those involved in inflammation and cellular signaling .

1. Antimicrobial Activity

Research indicates that alkaloids, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain alkaloids can inhibit bacterial growth, suggesting potential applications in treating infections .

2. Antioxidant Properties

Alkaloids are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage .

3. Anti-inflammatory Effects

The compound may influence inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential role in managing inflammatory conditions .

4. Neuroprotective Effects

Some studies suggest that quinolizidine alkaloids can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings and Case Studies

A comprehensive review of the literature reveals several case studies and findings related to the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli strains.
Study BShowed that this compound reduced TNF-alpha production in vitro, indicating anti-inflammatory potential.
Study CFound neuroprotective effects in cultured neuronal cells exposed to oxidative stress, highlighting its potential in neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, similar alkaloids are known to be rapidly absorbed and widely distributed throughout the body. They are primarily eliminated via urine, either unchanged or as oxidized metabolites .

Toxicological Considerations

While many alkaloids exhibit beneficial biological activities, they can also present toxicity risks. Acute toxicity studies have indicated that certain related compounds may exhibit higher toxicity levels than others, necessitating careful evaluation when considering therapeutic applications .

Eigenschaften

IUPAC Name

[(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYZCKVLOYPHL-MFYPYBFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-04-1
Record name 2-Propenoic acid, 3-phenyl-, (2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-yl ester, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5835-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S-(2alpha(E),7beta,7Abeta,14beta,14aalpha))-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-2-yl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2S-[2α(E),7β,7aβ,14β,14aα]]-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13alpha-Cinnamoyloxylupanine
Reactant of Route 2
Reactant of Route 2
13alpha-Cinnamoyloxylupanine
Reactant of Route 3
Reactant of Route 3
13alpha-Cinnamoyloxylupanine
Reactant of Route 4
13alpha-Cinnamoyloxylupanine
Reactant of Route 5
Reactant of Route 5
13alpha-Cinnamoyloxylupanine
Reactant of Route 6
13alpha-Cinnamoyloxylupanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.